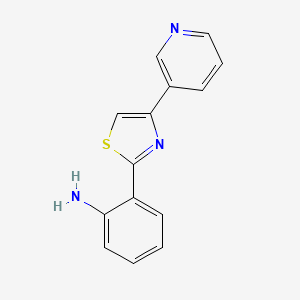![molecular formula C12H13N3O2 B7589407 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)
2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting specific enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline exhibits a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of microbial cells. Additionally, the compound has been shown to exhibit low toxicity in animal studies, suggesting that it may be safe for use in humans.
実験室実験の利点と制限
One of the primary advantages of using 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline in lab experiments is its high potency and selectivity. The compound has been shown to exhibit significant biological activity at low concentrations, making it an attractive candidate for drug development. Additionally, the compound is relatively easy to synthesize, allowing for large-scale production.
However, there are also limitations to using 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline in lab experiments. One of the primary limitations is the lack of understanding of its mechanism of action. Without a clear understanding of how the compound exerts its biological activity, it may be challenging to optimize its use in drug development. Additionally, the compound may exhibit off-target effects, which could limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline. One of the primary areas of research is in the development of new drugs. The compound has shown significant promise in preclinical studies, suggesting that it may be an effective treatment for various diseases. Additionally, further research is needed to understand the compound's mechanism of action fully. This could lead to the development of more potent and selective compounds that could be used in a range of applications. Finally, there is a need for further studies on the compound's safety and toxicity in humans, which could inform its potential use in clinical trials.
合成法
The synthesis of 2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline can be achieved through a multi-step process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 2-amino-5-(oxolan-2-yl)-1,3,4-oxadiazole with aniline in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.
科学的研究の応用
2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to exhibit significant biological activity against various diseases, including cancer, inflammation, and microbial infections. Additionally, the compound has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
特性
IUPAC Name |
2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-5-2-1-4-8(9)11-14-12(17-15-11)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGSWRCDXWKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)

![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)

![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)


![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)